5-Allohydroxymatairesinol

lignan stereochemistry diastereomer activity HMR isomer

5‑Allohydroxymatairesinol (also referred to as allo‑hydroxymatairesinol, 7R‑HMR, or HMR 1 isomer) is a dibenzylbutyrolactone lignan with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g·mol⁻¹ [REFS‑1]. It is the 7R epimer of hydroxymatairesinol and occurs naturally in sources such as Norway spruce (Picea abies) knots, where it coexists with the more abundant 7S epimer (HMR 2) [REFS‑2].

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
CAS No. 81623-30-5
Cat. No. B12781152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allohydroxymatairesinol
CAS81623-30-5
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O
InChIInChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1
InChIKeyUKHWOLNMBQSCLJ-TYILLQQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Allohydroxymatairesinol (CAS 81623‑30‑5) – Structural Identity, Key Physicochemical Properties, and Biological Context


5‑Allohydroxymatairesinol (also referred to as allo‑hydroxymatairesinol, 7R‑HMR, or HMR 1 isomer) is a dibenzylbutyrolactone lignan with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g·mol⁻¹ [REFS‑1]. It is the 7R epimer of hydroxymatairesinol and occurs naturally in sources such as Norway spruce (Picea abies) knots, where it coexists with the more abundant 7S epimer (HMR 2) [REFS‑2]. The compound is recognized as a precursor of the mammalian lignan enterolactone and has been investigated for antioxidant and chemopreventive properties [REFS‑3].

Why In‑Class Hydroxymatairesinol Isomers Cannot Be Interchanged – The Case for 5‑Allohydroxymatairesinol


Hydroxymatairesinol exists as two distinct diastereomers, the 7S (HMR 2) and 7R (HMR 1, i.e., 5‑allohydroxymatairesinol) epimers, which differ only in the configuration at the C7 hydroxyl group [REFS‑1]. Despite this subtle stereochemical variation, the two isomers exhibit markedly different biological activities: the HMR 2 isomer has been explicitly shown to be more biologically active than the HMR 1 isomer [REFS‑1]. Consequently, a scientist or formulator cannot assume that a generic “hydroxymatairesinol” preparation will provide a consistent biological response; the epimeric composition must be controlled. Furthermore, in comparative DPPH radical‑scavenging assays, 5‑allohydroxymatairesinol demonstrated stronger activity than α‑tocopherol, whereas the 7‑hydroxymatairesinol (likely 7S) epimer was only as effective as α‑tocopherol [REFS‑2]. These data underscore that substitution of 5‑allohydroxymatairesinol with a mixed‑epimer product or the predominant 7S epimer would yield different experimental outcomes and potentially confound structure‑activity relationship studies.

Quantitative Differentiation Evidence for 5‑Allohydroxymatairesinol Relative to Closest Analogs


Isomer‑Specific Biological Activity – HMR 2 (7S) vs. HMR 1 (5‑Allohydroxymatairesinol, 7R)

The hydroxymatairesinol scaffold comprises two diastereomers: HMR 2 [(−)‑7S‑hydroxymatairesinol] and HMR 1 [(−)‑7R‑hydroxymatairesinol, i.e., 5‑allohydroxymatairesinol]. The patent literature explicitly states that “the HMR 2 isomer is more biologically active than the HMR 1 isomer” [REFS‑1]. This statement is based on the in‑vivo and in‑vitro data underlying the patent’s therapeutic claims and establishes that biological potency is not equivalent between the two epimers.

lignan stereochemistry diastereomer activity HMR isomer

DPPH Radical‑Scavenging Activity – 5‑Allohydroxymatairesinol vs. α‑Tocopherol and Co‑isolated Lignans

In a study isolating four lignans (pinoresinol, lariciresinol, hydroxymatairesinol, and allohydroxymatairesinol) from black sesame seed washing wastewater, the DPPH radical‑scavenging activities were compared [REFS‑1]. Compound 3 (hydroxymatairesinol) was reported to be as effective as α‑tocopherol, whereas compound 4 (allohydroxymatairesinol) showed stronger activity than α‑tocopherol. Although explicit IC₅₀ values were not reproduced in the abstract, the relative ranking establishes that 5‑allohydroxymatairesinol exhibits superior radical‑quenching capacity compared to α‑tocopherol and is the most potent among the four co‑isolated lignans.

antioxidant DPPH radical scavenging

Lipophilicity Difference Between Hydroxymatairesinol Epimers

Computational predictions indicate a small but measurable difference in lipophilicity between the two epimers. The XlogP of 5‑allohydroxymatairesinol is reported as 2.10 [REFS‑1], whereas the logP of 7‑hydroxymatairesinol (predominantly 7S) is reported as 2.22 [REFS‑2]. This difference of 0.12 log units suggests slightly lower lipophilicity for the 7R epimer, which may influence passive membrane permeability and solvent‑based extraction behaviour.

LogP lipophilicity physicochemical property

Evidence‑Aligned Application Scenarios for 5‑Allohydroxymatairesinol Procurement


Isomer‑Specific Lignan Pharmacology and SAR Studies

Investigators probing the stereochemical determinants of hydroxymatairesinol bioactivity require pure 5‑allohydroxymatairesinol as the less‑active HMR 1 epimer. The patent‑established differential activity between HMR 2 and HMR 1 [REFS‑1] makes the 7R epimer an essential negative control, enabling unambiguous assignment of pharmacological effects to C7 configuration.

Natural Antioxidant Screening and Formulation Development

In DPPH radical‑scavenging assays, 5‑allohydroxymatairesinol outperformed both α‑tocopherol and the co‑isolated lignans pinoresinol, lariciresinol, and hydroxymatairesinol [REFS‑1]. This potency supports its use as a benchmark compound in antioxidant discovery programs and as an active ingredient candidate in lipid‑based preservative systems.

Analytical Reference Standard for Lignan Epimer Quantification

Because natural spruce extracts contain a mixture of HMR 1 and HMR 2 epimers, chromatographic profiling requires a pure 5‑allohydroxymatairesinol reference standard. Its slightly lower LogP (2.10 vs. 2.22 for 7‑hydroxymatairesinol) [REFS‑2] reinforces the need for epimer‑specific calibration to avoid co‑elution errors in HPLC or UHPLC methods.

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